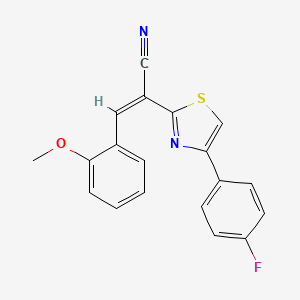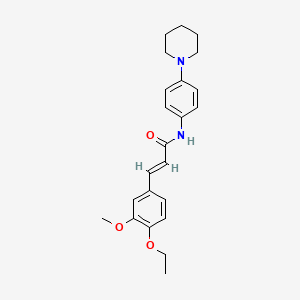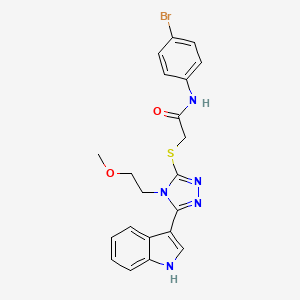![molecular formula C28H29N3O6S2 B2430481 ethyl 6-acetyl-2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 489471-06-9](/img/structure/B2430481.png)
ethyl 6-acetyl-2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of dihydroisoquinoline, which is a type of isoquinoline . Isoquinolines are a type of heterocyclic aromatic organic compound similar to naphthalene and are often used in the synthesis of natural products and pharmaceuticals .
Synthesis Analysis
Dihydroisoquinoline derivatives can be synthesized using the Castagnoli–Cushman reaction . This reaction is a method for the synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives .Molecular Structure Analysis
The compound contains a dihydroisoquinoline moiety, which is a bicyclic structure consisting of a benzene ring fused to a nitrogen-containing pyridine ring . It also contains a sulfonyl group attached to the benzene ring, and a tetrahydrothieno[2,3-c]pyridine moiety, which is a type of heterocyclic compound .科学的研究の応用
Synthesis and Characterization
A significant application of this compound lies in its use for the synthesis of new heterocyclic structures. For instance, the acetylation of amino-tetrahydrothienoisoquinoline derivatives has led to the creation of compounds with potential for pharmacological exploration, indicating a pathway for the synthesis of molecules that might have biological activity (R. Zaki, S. M. Radwan, & A. El-Dean, 2017). Similarly, research into the synthesis of bioactive molecules like fluoro-substituted benzothiazoles incorporating sulphonamido quinazolinyl imidazole frameworks has been carried out, showcasing the versatility of related chemical structures in generating biologically active compounds (Snehal Patel et al., 2009).
Pharmacological Potential
The synthetic methodologies involving this compound extend to the exploration of its pharmacological potential. The development of tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its derivatives, for example, allows for the future investigation of their pharmacological activities, laying the groundwork for the discovery of new drugs (R. Zaki, S. M. Radwan, & A. El-Dean, 2014). This approach underscores the importance of such compounds in the early stages of drug discovery and development.
Antimicrobial and Antitumor Screening
Moreover, the synthetic compounds derived from processes involving ethyl 6-acetyl-2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate have been subjected to biological screenings. For instance, compounds with a basis in tetrahydropyrimidothienoisoquinoline moieties have been synthesized and characterized, with a view towards investigating their pharmacological activities in the future, suggesting potential applications in treating diseases or conditions requiring antimicrobial or antitumor agents (Fatma M. Saleh et al., 2020).
将来の方向性
The future directions for research on this compound would likely depend on its intended use. If it has biological activity, it could be further investigated for potential medicinal applications. Alternatively, if it has interesting chemical properties, it could be studied for potential use in chemical synthesis .
特性
IUPAC Name |
ethyl 6-acetyl-2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O6S2/c1-3-37-28(34)25-23-13-14-30(18(2)32)17-24(23)38-27(25)29-26(33)20-8-10-22(11-9-20)39(35,36)31-15-12-19-6-4-5-7-21(19)16-31/h4-11H,3,12-17H2,1-2H3,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFJZBQUIZMHNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 6-acetyl-2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-([2,4'-bipyridin]-3-ylmethyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2430399.png)


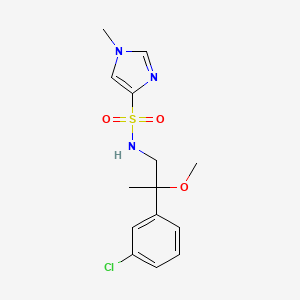
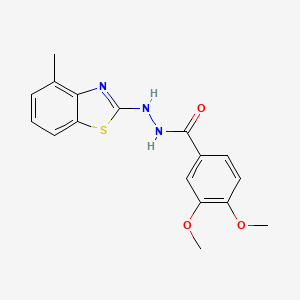
![Methyl 2-(allylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2430413.png)
![5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2430414.png)

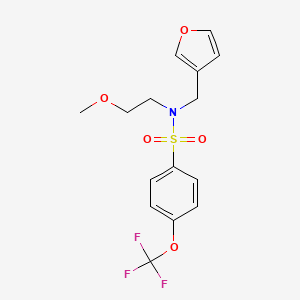
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide](/img/structure/B2430417.png)
